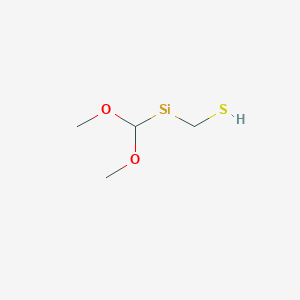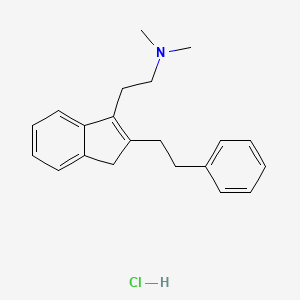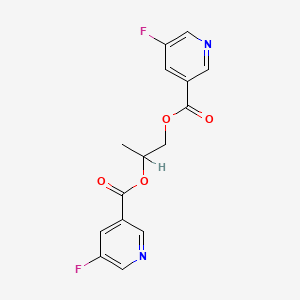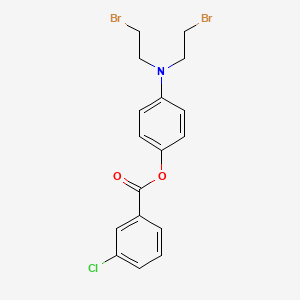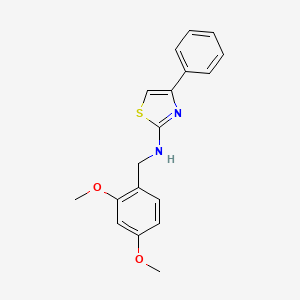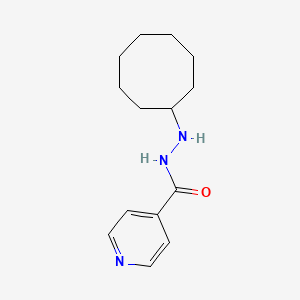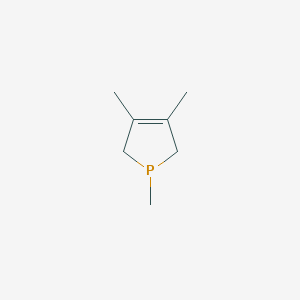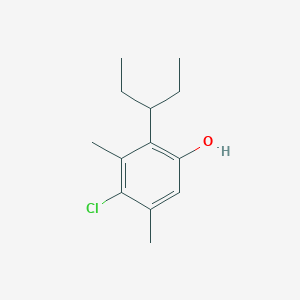
4-Chloro-3,5-dimethyl-2-(pentan-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3,5-dimethyl-2-(pentan-3-yl)phenol is a chemical compound with the molecular formula C13H19ClO and a molecular weight of 226.742 g/mol . It is a derivative of phenol, characterized by the presence of a chlorine atom, two methyl groups, and a pentan-3-yl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethyl-2-(pentan-3-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3,5-dimethylphenol and 3-pentanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3,5-dimethyl-2-(pentan-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Aplicaciones Científicas De Investigación
4-Chloro-3,5-dimethyl-2-(pentan-3-yl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3,5-dimethyl-2-(pentan-3-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, affecting their function and activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes and responses.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3,5-dimethylphenol: This compound is structurally similar but lacks the pentan-3-yl group.
3,5-Dimethylphenol: Similar structure but without the chlorine and pentan-3-yl groups.
4-Chlorophenol: Contains the chlorine atom but lacks the methyl and pentan-3-yl groups.
Uniqueness
4-Chloro-3,5-dimethyl-2-(pentan-3-yl)phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pentan-3-yl group distinguishes it from other similar compounds, potentially enhancing its reactivity and applications.
Propiedades
Número CAS |
18980-18-2 |
|---|---|
Fórmula molecular |
C13H19ClO |
Peso molecular |
226.74 g/mol |
Nombre IUPAC |
4-chloro-3,5-dimethyl-2-pentan-3-ylphenol |
InChI |
InChI=1S/C13H19ClO/c1-5-10(6-2)12-9(4)13(14)8(3)7-11(12)15/h7,10,15H,5-6H2,1-4H3 |
Clave InChI |
SHGPHJZRHYVWBE-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C1=C(C=C(C(=C1C)Cl)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate](/img/structure/B14707507.png)

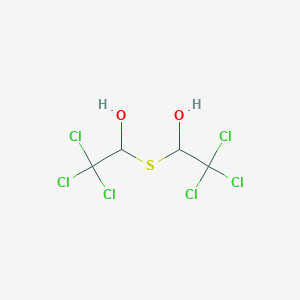
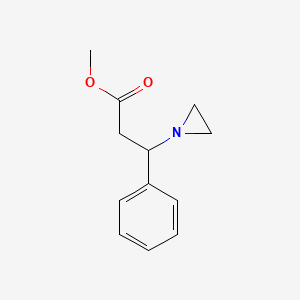
![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol](/img/structure/B14707531.png)
